molecular formula C17H22N4O7S B13848965 tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B13848965
M. Wt: 426.4 g/mol
InChI Key: ASJMOIPFQNOIGK-UDWIEESQSA-N
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Description

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminothiazole ring, and a dioxopyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the aminothiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the dioxopyrrolidinyl moiety: This step involves the reaction of the aminothiazole intermediate with a dioxopyrrolidinyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide.

    Formation of the final product: The final step involves the reaction of the intermediate with tert-butyl (Z)-2-methylpropanoate under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The aminothiazole ring and dioxopyrrolidinyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
  • tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-ethylpropanoate

Uniqueness

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is unique due to its specific combination of functional groups. The presence of the tert-butyl group, aminothiazole ring, and dioxopyrrolidinyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H22N4O7S

Molecular Weight

426.4 g/mol

IUPAC Name

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C17H22N4O7S/c1-16(2,3)26-14(25)17(4,5)28-20-12(9-8-29-15(18)19-9)13(24)27-21-10(22)6-7-11(21)23/h8H,6-7H2,1-5H3,(H2,18,19)/b20-12+

InChI Key

ASJMOIPFQNOIGK-UDWIEESQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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